molecular formula C7H10N2O B1592208 5-Methoxy-6-methylpyridin-2-amine CAS No. 52334-83-5

5-Methoxy-6-methylpyridin-2-amine

Cat. No. B1592208
Key on ui cas rn: 52334-83-5
M. Wt: 138.17 g/mol
InChI Key: WYHJSBYUEPREHU-UHFFFAOYSA-N
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Patent
US04131677

Procedure details

3-Methoxy-2-methyl-6-nitropyridine (0.317 g.) in 20 ml. of methanol, was hydrogenated over 0.1 g. of 5% palladium-on-carbon catalyst. The catalyst was removed by filtration and the filtrate was concentrated to dryness to give 6-amino-3-methoxy-2-methylpyridine, which was used directly in the next step.
Quantity
0.317 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:12])=[N:5][C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1>[Pd].CO>[NH2:9][C:6]1[N:5]=[C:4]([CH3:12])[C:3]([O:2][CH3:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.317 g
Type
reactant
Smiles
COC=1C(=NC(=CC1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=N1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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